molecular formula C16H12N2O3 B8782912 AG-494

AG-494

Cat. No.: B8782912
M. Wt: 280.28 g/mol
InChI Key: HKHOVJYOELRGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AG-494 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AG-494 has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of AG-494 involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell growth, motility, and apoptosis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce inflammation .

Comparison with Similar Compounds

AG-494 is unique due to its specific structure and biological activity. Similar compounds include:

These compounds are often compared in terms of their efficacy and specificity in inhibiting biological pathways and their potential therapeutic applications.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)

InChI Key

HKHOVJYOELRGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Following the procedure as set forth in Example 6 above, N-phenylcyanoacetamide was condensed with 3,4-dihydroxybenzaldehyde to yield the title compound, m.p. 258° C.
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